molecular formula C13H12OS B6370109 2-(3-Methylthiophenyl)phenol CAS No. 1261916-06-6

2-(3-Methylthiophenyl)phenol

Cat. No.: B6370109
CAS No.: 1261916-06-6
M. Wt: 216.30 g/mol
InChI Key: NBAGGMGHXBRLLI-UHFFFAOYSA-N
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Description

2-(3-Methylthiophenyl)phenol, also known by its IUPAC name 2-(3-methylsulfanylphenyl)phenol, is an organic compound that integrates two key functional groups: a hydroxyl group attached to a benzene (B151609) ring, characteristic of phenols, and a methylthio group also bonded to a phenyl ring. nih.gov Its structure consists of a phenol (B47542) ring linked to a 3-methylthiophenyl substituent at the 2-position.

The chemical nature of this compound is defined by the interplay of its phenol and thiophenol-like moieties. Phenols are a class of organic compounds where a hydroxyl (-OH) group is directly bonded to an aromatic ring. byjus.com This arrangement confers weak acidity to the hydroxyl proton and makes the aromatic ring highly reactive towards electrophilic substitution. byjus.com The hydroxyl group is known to form strong hydrogen bonds, which influences physical properties like boiling point and solubility. byjus.com

On the other hand, the methylthio (-SCH3) group, a simple thioether, places the compound in the broad category of organosulfur compounds. Thioethers, or sulfides, are the sulfur analogs of ethers. The presence of the sulfur atom, with its available lone pairs and its ability to be oxidized, introduces a different set of reactive possibilities compared to its oxygen counterparts. While not a thiophenol itself (which would have a -SH group), the methylthiophenyl group's sulfur atom influences the electronic properties of the aromatic ring to which it is attached.

The specific arrangement of these groups in this compound, with the methylthiophenyl group at the ortho position to the hydroxyl group, can lead to intramolecular interactions that may influence its conformation and reactivity.

While detailed research dedicated exclusively to this compound is limited in publicly accessible literature, its structural motifs suggest its relevance as a building block or intermediate in organic synthesis and medicinal chemistry. Phenolic and thiophenolic compounds, in general, are of significant interest. Phenols are foundational to the synthesis of numerous pharmaceuticals, polymers, and dyes. google.com

The presence of a thioether linkage is a feature in various biologically active molecules and functional materials. The commercial availability of this compound from several chemical suppliers indicates its use in research and development, likely as a precursor for more complex molecules. thegoodscentscompany.com Derivatives of similar structures, such as those used in the synthesis of heterocyclic compounds or as ligands for metal complexes, highlight the potential utility of this class of compounds. For instance, related (methylthio)phenol derivatives have been investigated for their applications as semiochemicals.

However, specific, in-depth studies detailing the unique applications or biological activities of this compound itself are not extensively documented. Its primary significance currently appears to be as a readily available chemical intermediate for synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAGGMGHXBRLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Approaches

Direct approaches aim to construct the target molecule by modifying existing phenol (B47542) or thiophene (B33073) rings through the strategic introduction of the necessary functional groups.

The phenol moiety is a cornerstone in organic synthesis, largely due to the activating nature of the hydroxyl (-OH) group. The oxygen atom's lone pairs delocalize into the benzene (B151609) ring's π-system, increasing the electron density, particularly at the ortho and para positions (positions 2, 4, and 6). quora.comlibretexts.orgchemguide.co.uk This electronic enrichment makes the phenol ring significantly more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgchemguide.co.uk

Common functionalization reactions for phenols include:

Halogenation: Phenol reacts readily with bromine water, even without a catalyst, to produce 2,4,6-tribromophenol, demonstrating the high reactivity of the activated positions. libretexts.org

Nitration: Reaction with dilute nitric acid at room temperature yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. chemguide.co.uk

Alkylation and Acylation (Friedel-Crafts type reactions): These reactions introduce alkyl or acyl groups onto the ring, although they can be complicated by the potential for O-alkylation or O-acylation at the hydroxyl group.

This inherent reactivity and regioselectivity must be carefully managed when designing a synthesis for a specific isomer like 2-(3-Methylthiophenyl)phenol. Direct Csp²–H functionalization has emerged as a powerful technique for creating new Csp²–C bonds in an atom-economical manner, providing an advantageous route from simple, unprotected phenols to more complex structures. nih.govrsc.org

Achieving the specific connectivity of this compound requires precise control over the placement of both the thioether and phenol groups. The synthesis of aryl thioethers can be accomplished through several regioselective methods. nih.gov One common approach involves the nucleophilic aromatic substitution of an activated aryl halide with a thiolate. Another powerful technique is the transition-metal-catalyzed coupling of thiols with aryl halides or triflates. nih.gov

For the introduction of the phenol group, transition-metal-catalyzed hydroxylation of aryl halides has been extensively studied. nih.gov More recently, direct C-H activation and subsequent oxidation has provided a pathway to phenols directly from arenes. nih.gov Thiourea-mediated synthesis offers an efficient method for the regioselective formation of both symmetrical and unsymmetrical thioethers, avoiding common byproducts like disulfides. slideshare.netresearchgate.net Copper-catalyzed methods using potassium thiocyanate (B1210189) (KSCN) as a sulfur source have also been developed to construct C-S bonds on functionalized rings. researchgate.net

Advanced Carbon-Carbon and Carbon-Sulfur Bond Formation Reactions

The creation of the central aryl-aryl bond in this compound is a key synthetic challenge, often addressed using advanced organometallic chemistry.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which was recognized with the 2010 Nobel Prize in Chemistry, is particularly prominent for its versatility and functional group tolerance. mdpi.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. mdpi.comnih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of (3-(methylthio)phenyl)boronic acid with a 2-halophenol (e.g., 2-bromophenol (B46759) or 2-iodophenol).

Illustrative Suzuki-Miyaura Reaction Conditions

Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ - K₂CO₃ Toluene/H₂O 100 Varies
Pd(OAc)₂ SPhos Cs₂CO₃ Dioxane 80-110 Varies

This table presents typical conditions for Suzuki-Miyaura reactions. Actual yields for the specific synthesis of this compound would require experimental determination.

While highly effective, traditional Suzuki-Miyaura reactions require pre-functionalized starting materials (halides and boronic acids). nih.gov Recent advancements have explored the use of less reactive but more environmentally benign phenol derivatives as coupling partners, which require an initial activation step to convert the hydroxyl group into a better leaving group. mdpi.com

Oxidative coupling presents a more direct and atom-economical strategy for forming biaryl bonds, as it involves the coupling of two C-H bonds, thereby avoiding the need for pre-functionalization. google.com These reactions can be mediated by various reagents, including high-valent metal salts (e.g., Fe(III), Cu(II), Pd(II)) or enzymatic systems like cytochrome P450 enzymes. chemrxiv.orgchemrxiv.org

A potential oxidative coupling route to this compound could involve the direct reaction of phenol with 3-methylthiophenol in the presence of a suitable catalyst and oxidant. A significant challenge in oxidative cross-coupling is controlling selectivity to favor the desired hetero-coupled product over the homo-coupled byproducts (biphenol and bis(3-methylthiophenyl)disulfide). google.com Biocatalytic methods using engineered enzymes have shown promise in overcoming these selectivity challenges by using an active site to control the positioning of the two different phenolic substrates. chemrxiv.orgchemrxiv.org

Comparison of Synthetic Strategies

Method Advantages Disadvantages
Direct Functionalization Potentially fewer steps; uses simple starting materials. Poor regioselectivity; risk of side reactions.
Suzuki-Miyaura Coupling High yields and selectivity; broad functional group tolerance. nih.gov Requires pre-functionalized substrates (halides, boronic acids).

| Oxidative Coupling | High atom economy; direct use of C-H bonds. google.com | Often struggles with selectivity (homo- vs. hetero-coupling). google.com |

Elucidation of Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes. The mechanism for the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving a palladium catalyst.

The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromophenol), forming a Pd(II) complex. youtube.comyoutube.com

Transmetalation: The organic group from the organoboron reagent (the 3-methylthiophenyl group) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com

The mechanism for oxidative coupling is more varied and depends on the specific catalyst system. For palladium-catalyzed reactions, the process may involve C-H activation or palladacycle intermediates. In biocatalytic systems, the reaction occurs within the enzyme's active site, where radical cations of the phenolic substrates are generated and subsequently coupled. chemrxiv.org

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is fundamental to the modern synthesis of biaryl thioethers, providing milder reaction conditions, higher yields, and greater control over selectivity compared to uncatalyzed methods. nih.gov Transition-metal catalysis, in particular, has revolutionized the construction of both C-C and C-S bonds. acs.orgnih.gov

For Biaryl (C-C) Bond Formation: Palladium-catalyzed cross-coupling reactions are a cornerstone of biaryl synthesis. nih.govorgsyn.org The Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid, is widely used due to its mild conditions and high functional group tolerance. nih.gov

Catalyst Components: A typical Suzuki-Miyaura catalyst system consists of a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a ligand. orgsyn.orgmdpi.com The choice of ligand is critical for catalyst activity and selectivity. acs.org For example, bulky, electron-rich phosphine (B1218219) ligands like CM-phos have been shown to be highly effective for the coupling of challenging substrates like aryl mesylates. orgsyn.org The development of specialized ligands has enabled the synthesis of sterically hindered biaryls, such as tetra-ortho-substituted compounds. researchgate.netmit.edu

Other Metals: While palladium is dominant, other transition metals like nickel, copper, and iron are also used. organic-chemistry.orgmdpi.com Earth-abundant metals like iron are gaining attention as more sustainable alternatives. organic-chemistry.orgnih.gov Biocatalysis, using enzymes like cytochrome P450s, is an emerging strategy that offers catalyst-controlled selectivity under mild conditions. chemrxiv.orgchemrxiv.org

For Thioether (C-S) Bond Formation: Transition-metal catalysis is also crucial for forming the C-S bond in diaryl thioethers.

Palladium Catalysis: Palladium complexes are highly effective for the cross-coupling of aryl halides with thiols or thiol surrogates. nih.gov The Buchwald-Hartwig amination protocol has been adapted for C-S bond formation, utilizing specialized phosphine ligands. The choice of ligand, such as CyPF-tBu, is critical for achieving high activity and functional group tolerance. nih.gov

Copper Catalysis: Copper-catalyzed reactions are also a common method for C-S bond formation, often referred to as the Ullmann condensation. mdpi.com These reactions provide a valuable alternative to palladium-based systems.

Below is a table summarizing representative catalytic systems for the key bond formations.

Photochemical Transformation Mechanisms

Photochemistry offers an alternative, often catalyst-free, approach to forming the C-C and C-S bonds necessary for synthesizing this compound. These reactions are typically initiated by the absorption of light, leading to the formation of reactive intermediates.

Biaryl Synthesis: A photoinduced, catalyst-free C-H/C-H cross-coupling has been developed using aryl thianthrenium salts. acs.orgnih.govresearchgate.net The mechanism involves the direct cleavage of a C–S bond in the aryl thianthrenium salt by UV light (e.g., 254 nm). acs.orgnih.gov This homolytic cleavage generates a thianthrene (B1682798) radical cation and an aryl radical. acs.orgnih.govresearchgate.net The aryl radical then adds to another aromatic ring, and subsequent oxidation and deprotonation yield the biaryl product. nih.gov

Thioether Synthesis: Photochemical methods can also be used to construct thioethers without the need for thiols. In one strategy, tetramethylthiourea (B1220291) serves as both a sulfur source and a photoreductant. researchgate.net Upon excitation with purple light (405 nm), it activates an aryl halide via single-electron transfer (SET) to generate an aryl radical. researchgate.net This radical is trapped by another molecule of thiourea, leading to an isothiouronium salt intermediate, which can then be converted to the thioether. researchgate.net A similar organocatalytic approach uses an indole (B1671886) thiolate catalyst to activate aryl chlorides with 405 nm light, generating an aryl radical that is trapped by tetramethylthiourea to ultimately form the thioether. nih.gov

Synthesis and Exploration of Structural Derivatives and Analogues

The core structure of this compound can be systematically modified to explore structure-property relationships. These modifications can target the methylthiophenyl moiety or involve changing substituents on either aromatic ring.

Modifications of the Methylthiophenyl Moiety

The methylthiophenyl group offers several sites for modification to create structural analogues. The sulfur atom and the methyl group are key handles for derivatization.

Oxidation of the Sulfur Atom: The thioether linkage can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are often synthesized as they can exhibit distinct biological activities compared to the parent thioether. nih.gov

Variation of the Alkyl Group: The methyl group can be replaced with other alkyl or functionalized groups. This can be achieved by starting with a different alkylthio-substituted precursor or by demethylation followed by re-alkylation.

Modification via Thiol Surrogates: In the synthesis of diaryl thioethers, using different thiol surrogates allows for the introduction of varied groups on the sulfur atom. For example, triisopropylsilanethiol (B126304) (TIPS-SH) can be used in palladium-catalyzed couplings with aryl halides to form a protected arenethiol intermediate, which can then be reacted further. nih.gov

Substituent Effects on Synthetic Outcomes and Molecular Architecture

The nature and position of substituents on the aromatic rings significantly influence the outcome of the synthetic reactions used to prepare biaryl thioethers, as well as the final three-dimensional structure of the molecule.

Electronic Effects: In transition-metal-catalyzed cross-coupling reactions, the electronic properties of substituents play a crucial role. In Suzuki-Miyaura reactions, arylboronic acids bearing strong electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) can affect reaction efficiency and the properties of the final product. mdpi.com For instance, in the synthesis of 3,4-biaryl-2,5-dichlorothiophenes, arylboronic acids with electron-donating substituents led to products with a higher nonlinear optical response. mdpi.com In the one-pot synthesis of unsymmetrical diaryl thioethers, adding the more electron-deficient bromoarene in the first step can prevent the formation of undesired symmetrical byproducts. nih.gov

Steric Effects: Steric hindrance is a major challenge in biaryl synthesis, particularly when substituents are present at the ortho positions to the forming C-C bond. researchgate.net The synthesis of tetra-ortho-substituted biaryls requires specialized, highly active catalyst systems with bulky ligands to overcome the steric repulsion between the coupling partners. nih.govmit.edu The presence of bulky groups can lead to atropisomerism, where rotation around the single bond connecting the two aryl rings is restricted, resulting in stable, separable rotational isomers. nih.govresearchgate.net The steric bulk of substituents directly impacts the torsional strain and rotational barrier of the biaryl bond. researchgate.net

The table below illustrates how different substituents can influence reaction outcomes in a typical Suzuki-Miyaura coupling for biaryl synthesis.

Advanced Spectroscopic and Structural Characterization

Solid-State Structural Elucidation: X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. cam.ac.ukanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule and its packing can be constructed. While a specific crystal structure for 2-(3-Methylthiophenyl)phenol is not available in the surveyed literature, its solid-state characteristics can be inferred from studies on related thiophenol and phenol (B47542) derivatives.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. The primary and strongest of these is expected to be hydrogen bonding originating from the phenolic hydroxyl group (-OH). This group can act as a hydrogen bond donor, forming O-H···O or O-H···S interactions with neighboring molecules. In related phenolic structures, strong O-H···N and O-H···O hydrogen bonds are known to link molecules into dimers or chains, stabilizing the crystal lattice. nih.govnih.govresearchgate.net

In addition to classical hydrogen bonds, weaker interactions play a crucial role. Thiol and thiophenol derivatives are known to participate in weak S-H···S hydrogen bonds and S···S chalcogen interactions. nih.gov Although the methylthio group (-SCH₃) lacks a hydrogen atom for such bonding, the sulfur atom can still act as a weak hydrogen bond acceptor.

Conformational Analysis in Crystalline States

The conformation of this compound in the solid state refers to the spatial arrangement of its atoms, particularly the rotational orientation of the two phenyl rings relative to each other. The dihedral angle between the plane of the phenol ring and the plane of the methylthiophenyl ring is a key conformational parameter.

In analogous bi-aryl structures, complete planarity is often hindered by steric repulsion between hydrogen atoms on the adjacent rings. researchgate.net Therefore, it is expected that the two rings in this compound would be twisted with respect to each other. The final conformation adopted in the crystal is a balance between the molecule's intrinsic low-energy preferences and the stabilizing forces of the crystal packing, including the intermolecular interactions discussed previously. nih.gov Studies on related substituted biphenyl and iminophenol compounds show a wide range of dihedral angles, indicating that packing forces can significantly influence the crystalline conformation. nih.govresearchgate.net

Structural Analysis of Molecular Recognition with Biomacromolecules (e.g., protein co-crystallization studies on related thiophenol ligands focusing on binding motifs)

While co-crystallization studies of this compound with biomacromolecules have not been reported, the structural motifs present in the molecule are relevant to molecular recognition in biological systems. Thiol and thiophenol groups are significant in biochemistry for their ability to interact with proteins. nih.gov

Thiophenol ligands can bind to protein active sites through several mechanisms:

Hydrogen Bonding: The phenolic -OH group is a potent hydrogen bond donor and acceptor. Similarly, the sulfur atom of the methylthio group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two aromatic rings provide a large nonpolar surface area for engaging in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.

Coordination with Metal Ions: The sulfur atom in thiophenol derivatives can coordinate with metal ions (e.g., zinc, iron) often found in the active sites of metalloenzymes.

Structural studies of related ligands bound to proteins reveal that the directionality of these interactions is crucial for binding affinity and specificity. nih.gov

Solution-Phase Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. mdpi.com

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

Although experimental spectra for this compound are not detailed in the search results, the chemical shifts (δ) and coupling patterns can be reliably predicted based on data from analogous compounds such as phenol, 3-methylphenol, and substituted phenyl methyl sulphides. rsc.orgresearchgate.netrsc.org The ¹H NMR spectrum would show distinct signals for the methyl protons, the phenolic proton, and the aromatic protons. The ¹³C NMR spectrum would correspondingly show signals for the methyl carbon and the thirteen aromatic carbons. docbrown.info

Predicted ¹H NMR Data:

The -SCH₃ protons would appear as a sharp singlet, expected in the range of δ 2.4-2.5 ppm. chemicalbook.com

The phenolic -OH proton would be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically between δ 5.0-8.0 ppm.

The eight aromatic protons would resonate in the δ 6.7-7.4 ppm region. Due to the substitution patterns, they would appear as complex multiplets, with coupling constants (J) of approximately 7-8 Hz for ortho-coupling, 2-3 Hz for meta-coupling, and <1 Hz for para-coupling. docbrown.inforesearchgate.net

Predicted ¹³C NMR Data:

The -SCH₃ carbon would produce a signal in the aliphatic region, around δ 15-20 ppm.

The twelve aromatic carbons would appear in the δ 110-160 ppm range. The carbon attached to the hydroxyl group (C2) would be the most downfield-shifted (δ ~155 ppm) due to the oxygen's deshielding effect. docbrown.infochemicalbook.com The carbon attached to the sulfur (C3') would also be significantly shifted. The remaining carbons will have distinct chemical shifts based on their position relative to the substituents.

The interactive table below summarizes the predicted NMR assignments.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-SC H₃N/A~15-20
-SCH~2.4-2.5 (s)N/A
C1N/A~130-135
C2N/A~154-156
C2-OH ~5.0-8.0 (br s)N/A
C3-C6 (Phenol Ring)~6.8-7.3 (m)~115-130
C1'N/A~138-142
C2'~7.1-7.4 (m)~125-130
C3'N/A~137-140
C4'-C6' (Thiophenyl Ring)~7.0-7.3 (m)~124-130

Predicted values are based on data from related compounds. Actual values may vary. (s = singlet, br s = broad singlet, m = multiplet)

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Connectivity Determination

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, meaning they are typically on adjacent carbon atoms. A ¹H-¹H COSY spectrum of this compound would show cross-peaks connecting adjacent aromatic protons. For example, it would confirm the connectivity between H-4 and H-5 on the phenol ring, and between H-4', H-5', and H-6' on the methylthiophenyl ring, allowing for the differentiation of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. mdpi.com An ¹H-¹³C HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal. This is the most powerful method for assigning the carbon spectrum, leveraging the greater resolution and simpler interpretation of the proton spectrum. For instance, the proton at ~2.4 ppm would show a correlation to the carbon at ~15-20 ppm, confirming the assignment of the methyl group.

By combining these 1D and 2D NMR techniques, a complete and accurate map of the molecular structure in solution can be assembled.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

Identification of Key Functional Group Vibrations

The FTIR and Raman spectra of this compound are expected to be dominated by vibrations associated with its key functional groups: the hydroxyl (-OH) group, the methylthio (-SCH3) group, and the two aromatic rings.

The O-H stretching vibration of the phenolic hydroxyl group is one of the most characteristic bands in the infrared spectrum. For phenols, this typically appears as a broad and strong absorption in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. In a dilute solution with a non-polar solvent, a sharper, less intense "free" O-H stretching band may be observed around 3600 cm⁻¹.

The C-H stretching vibrations from the aromatic rings and the methyl group are also prominent. Aromatic C-H stretches are typically found in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the methyl group are expected just below 3000 cm⁻¹.

Vibrations involving the sulfur atom are also anticipated. The C-S stretching vibration for aryl thioethers typically gives rise to a moderate to weak absorption in the 600-800 cm⁻¹ range. The S-CH3 stretching vibration is also expected within this fingerprint region.

The following interactive table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretching (H-bonded)3200-3600Strong, Broad
Aromatic C-HStretching3000-3100Medium to Weak
Aliphatic C-H (in -SCH₃)Stretching2850-2960Medium
Aromatic C=CStretching1450-1600Medium to Strong
C-OStretching1200-1260Strong
C-SStretching600-800Weak to Medium

Analysis of C-S, C-O, and Aromatic Ring Vibrational Modes

A more in-depth analysis of the fingerprint region of the FTIR and Raman spectra allows for the characterization of the C-S, C-O, and aromatic ring vibrational modes.

The C-O stretching vibration in phenols is typically a strong band found in the 1200-1260 cm⁻¹ region of the infrared spectrum. The exact position can be influenced by substitution on the aromatic ring.

The C-S stretching vibration in aryl sulfides is often weak in the infrared spectrum and can be difficult to assign definitively. However, in the Raman spectrum, the C-S stretching mode is often more prominent, typically appearing in the 600-800 cm⁻¹ range. For thiophenol, a C-S vibration is observed around 700 cm⁻¹.

The aromatic rings of this compound will exhibit a series of characteristic vibrations. These include:

Ring stretching vibrations (C=C) , which appear as a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹.

In-plane C-H bending vibrations , which occur in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H bending vibrations , which are found between 650 cm⁻¹ and 900 cm⁻¹. The substitution pattern on the benzene (B151609) rings will influence the exact position and number of these bands, providing structural information.

In the Raman spectra of substituted biphenyls, the inter-ring C-C stretching mode is a key feature, often observed around 1280-1300 cm⁻¹. This mode would also be expected in the Raman spectrum of this compound and would be indicative of the biphenyl-like core structure.

Electronic Spectroscopy: UV-Visible Absorption

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophore consists of the two conjugated aromatic rings, the phenolic hydroxyl group, and the methylthio group.

Characterization of Electronic Transitions and Energy Levels

The UV-Visible spectrum of this compound is expected to be dominated by π → π* electronic transitions within the conjugated biphenyl system. The parent molecule, biphenyl, exhibits a strong absorption band around 250 nm. The presence of the hydroxyl and methylthio substituents will influence the position and intensity of this absorption.

Both the -OH and -SCH₃ groups are auxochromes, meaning they can modify the absorption characteristics of the chromophore. The hydroxyl group, being an activating group, typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect). Similarly, the sulfur atom of the methylthio group has lone pairs of electrons that can interact with the π-system of the aromatic ring, also leading to a bathochromic shift.

Based on data for related compounds like 2-phenylphenol, which has absorption maxima around 245 nm and 287 nm spectrabase.com, and various thiophenol derivatives that also show absorptions in the UV region, it is anticipated that this compound will exhibit strong absorption in the 250-300 nm range.

The following interactive table outlines the expected electronic transitions for this compound based on its constituent chromophores.

ChromophoreElectronic TransitionExpected λmax (nm)
Biphenyl Systemπ → π~250-290
Phenol Moietyπ → π~270-280
Thiophenol Moietyπ → π*~280-300

Influence of Molecular Environment and Solvation on Absorption Spectra

The molecular environment and the polarity of the solvent can significantly influence the UV-Visible absorption spectrum of a compound, a phenomenon known as solvatochromism. For phenolic compounds, changes in solvent polarity can lead to shifts in the absorption maxima.

In polar solvents, hydrogen bonding between the solvent molecules and the phenolic hydroxyl group can stabilize the ground and excited states to different extents, leading to either a bathochromic (red) or hypsochromic (blue) shift. For many phenolic compounds, an increase in solvent polarity leads to a red shift in the π → π* transition.

Furthermore, the pH of the solution will have a pronounced effect on the UV-Visible spectrum of this compound. In basic solutions, the phenolic proton will be abstracted to form the phenolate ion. This increases the electron-donating ability of the oxygen atom, leading to a significant bathochromic shift and a hyperchromic effect. This property is often used to determine the pKa of phenols. The effect of solvent on thiophene (B33073) derivatives has also been observed, with absorption maxima shifting in different solvents.

Advanced Surface and Elemental Analysis

To provide a complete structural and compositional characterization of this compound, advanced surface and elemental analysis techniques would be employed.

X-ray Photoelectron Spectroscopy (XPS) would be a valuable tool for determining the elemental composition and chemical states of the atoms on the surface of a solid sample of this compound. XPS analysis would be expected to show peaks corresponding to carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). High-resolution scans of these peaks would provide information about the chemical environment of each element. For instance, the C 1s spectrum could be deconvoluted to show contributions from C-C/C-H in the aromatic rings, C-O in the phenol, and C-S in the methylthio group. The O 1s spectrum would be characteristic of the phenolic hydroxyl group, and the S 2p spectrum would confirm the presence of the sulfide linkage. XPS studies on thiophenol and phenol derivatives have demonstrated the utility of this technique in identifying the chemical states of sulfur and oxygen in such molecules.

Elemental Analysis would provide the bulk elemental composition of the compound, confirming its empirical formula (C₁₃H₁₂OS). This technique typically involves the combustion of the sample and the quantitative analysis of the resulting gases (CO₂, H₂O, SO₂, and N₂). The experimentally determined weight percentages of carbon, hydrogen, and sulfur would be compared to the theoretical values to confirm the purity and identity of the compound.

X-ray Photoelectron Spectroscopy (XPS) for Sulfur Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique capable of providing detailed information about the elemental composition and chemical environment of atoms within the top few nanometers of a material's surface. This technique is particularly well-suited for the characterization of the sulfur atom in this compound, allowing for the direct determination of its oxidation state. The binding energy of the core-level electrons, specifically the S 2p electrons, is sensitive to the local chemical environment of the sulfur atom. Oxidation of the methylthio- group results in a measurable shift to higher binding energies.

In its native thioether form within this compound, the sulfur atom is in a reduced state. However, upon exposure to oxidative conditions, it can be converted to a sulfoxide (B87167) and subsequently to a sulfone. Each of these oxidation states—thioether (-S-), sulfoxide (-S(O)-), and sulfone (-S(O)₂-)—imparts a unique electronic environment to the sulfur atom, which is reflected in the S 2p XPS spectrum.

The S 2p signal is composed of a doublet, S 2p₃/₂ and S 2p₁/₂, due to spin-orbit coupling. This doublet is typically fitted with a fixed separation of approximately 1.2 eV and an area ratio of 2:1 for the S 2p₃/₂ and S 2p₁/₂ peaks, respectively ukm.my. Deconvolution of the high-resolution S 2p spectrum allows for the identification and quantification of each sulfur species present on the sample surface.

Detailed research findings on analogous organosulfur compounds demonstrate the clear chemical shifts associated with sulfur oxidation. For instance, the S 2p₃/₂ binding energy for a thioether is typically observed in the range of 163-165 eV. The formation of a sulfoxide, which introduces one oxygen atom to the sulfur, withdraws electron density and shifts the S 2p binding energy to approximately 166-167.5 eV. Further oxidation to a sulfone, with two oxygen atoms bonded to the sulfur, results in an even greater shift to higher binding energies, typically in the range of 168-169 eV. A study on dimethyl sulfoxide (S=O) and polysulfone (S=O₂) reported S 2p binding energies of 166-167.5 eV and 168.1 eV, respectively, illustrating this trend ukm.my.

By analyzing the high-resolution S 2p XPS spectrum of a sample of this compound, it is possible to identify the presence of not only the parent compound but also its oxidized derivatives. The relative atomic concentration of each species can be determined from the area of the corresponding deconvoluted peaks. This quantitative analysis is invaluable for assessing the stability of the compound and understanding its degradation pathways under various environmental or experimental conditions.

The following interactive table provides representative data for the S 2p₃/₂ binding energies and peak characteristics for the different oxidation states of sulfur in a methylthiophenyl-like chemical environment.

Interactive Data Table: Representative XPS S 2p₃/₂ Data for Sulfur Oxidation States

Sulfur SpeciesOxidation StateRepresentative Binding Energy (eV)Full Width at Half Maximum (FWHM) (eV)
Thioether (C-S-C)-2164.01.2
Sulfoxide (C-S(=O)-C)0166.81.4
Sulfone (C-S(=O)₂-C)+2168.51.5

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to predict the properties of molecular systems, including those similar to 2-(3-Methylthiophenyl)phenol. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the electronic structure of the molecule. ymerdigital.comnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, this process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

Optimized geometric parameters for phenol (B47542) and related derivatives have been extensively calculated. ijaemr.comresearchgate.net These studies serve as a reliable reference for predicting the bond lengths and angles within the individual rings of this compound.

Table 1: Representative Calculated Bond Lengths and Angles for Phenol Derivatives using DFT Data is illustrative and based on calculations for analogous compounds.

ParameterTypical Calculated Value
Bond Lengths (Å)
C-O1.367
O-H0.963
C=C (aromatic)1.392 - 1.405
C-S1.770
S-CH₃1.810
Bond Angles (º)
C-O-H109.9
C-C-O120.5
C-S-C105.0

This table is interactive. Click on the headers to sort.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaemr.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more easily excitable and more reactive. ijaemr.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the sulfur atom, which has lone pairs of electrons. The LUMO is likely to be distributed across the π-system of both aromatic rings. DFT calculations allow for the visualization of these orbitals and the precise calculation of their energies. nih.gov In studies of similar phenolic compounds, the HOMO-LUMO gap is a key parameter used to compare reactivity. researchgate.netrjpn.org

Table 2: Typical Frontier Orbital Energies and Energy Gaps for Phenolic Compounds from DFT Calculations Data is illustrative and based on calculations for analogous compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenol-6.75-1.335.42
2-Nitrophenol (B165410)-7.41-2.874.54
2-Aminophenol-5.98-1.104.88

This table is interactive. Users can sort the data by clicking on the column headers.

DFT calculations are highly effective in predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies can be computed, which correspond to the peaks observed in Infrared (IR) and Raman spectra. core.ac.uk For this compound, characteristic vibrational modes would include the O-H stretching of the phenol group (typically around 3600 cm⁻¹), C-O stretching, C-S stretching, and various aromatic C-H and C=C ring vibrations. ijaemr.comnih.gov Comparing calculated frequencies with experimental spectra is a standard method for structural confirmation.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. mdpi.comrsc.org The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The electronic transitions are often characterized as π → π* or n → π* transitions, involving the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). nih.gov

Beyond the HOMO-LUMO gap, DFT provides other descriptors of chemical reactivity. The distribution of the frontier orbitals themselves indicates the likely sites for electrophilic or nucleophilic attack.

A particularly insightful tool is the Molecular Electrostatic Potential (MEP) map. ymerdigital.com The MEP maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. core.ac.uk

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen and sulfur atoms.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site.

Green regions represent areas of neutral potential.

The MEP is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. ymerdigital.commdpi.com

Molecular Mechanics and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular mechanics and dynamics simulations are used to explore its dynamic behavior and conformational flexibility.

As previously mentioned, the central C-C bond in this compound allows for rotation, giving rise to different conformers (rotational isomers). Molecular mechanics force fields, which are computationally less demanding than DFT, can be used to rapidly scan the potential energy surface as a function of the dihedral angle between the two rings. This exploration helps identify low-energy conformers and the energy barriers separating them. mdpi.com

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time at a given temperature. mdpi.comnih.gov An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the molecule flexes, rotates, and interacts with its environment. This provides a dynamic understanding of its conformational preferences and the transitions between different shapes, which can be crucial for its biological or chemical function. mdpi.com

Intermolecular Interaction Energy Calculations

The structure of this compound, featuring two aromatic rings and functional groups capable of specific interactions, suggests a rich landscape of non-covalent forces that govern its aggregation and interaction with other molecules. Computational methods are essential for dissecting and quantifying these interactions, which include electrostatic forces, dispersion, hydrogen bonding, and π-π stacking.

Electrostatic and Dispersion Interactions: The primary forces governing the association of aromatic molecules are often a balance between electrostatic interactions (arising from quadrupole moments of the rings) and London dispersion forces. For substituted biphenyls and related aromatic dimers, dispersion is frequently the dominant attractive force that drives π-π stacking. researchgate.net The methylthio (-SMe) and hydroxyl (-OH) substituents introduce permanent dipoles, modifying the electrostatic potential surface of the molecule and influencing its preferred orientation during intermolecular contact.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptors, such as the oxygen or nitrogen atoms of other molecules. researchgate.net Furthermore, the sulfur atom of the methylthio group can act as a weak hydrogen bond acceptor. nih.gov In a self-association scenario, an O-H···S hydrogen bond could potentially form between two molecules of this compound, although this interaction is generally weaker than conventional O-H···O or O-H···N bonds. nih.gov

π-π Stacking: The two phenyl rings allow for π-π stacking interactions, where the electron clouds of the aromatic systems attract each other. The geometry of this stacking is typically parallel-displaced or T-shaped rather than a direct face-to-face sandwich, in order to minimize electrostatic repulsion while maximizing attractive dispersion forces. researchgate.net The presence and position of the substituents will sterically and electronically influence the most stable stacking conformation.

Computational techniques like Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) or high-level ab initio methods are used to calculate the binding energies of dimers and clusters, allowing for the quantification of these interactions.

Table 1: Predicted Intermolecular Interactions for this compound Dimers

Interaction TypeDescriptionExpected Relative StrengthComputational Method for Analysis
Hydrogen Bonding (O-H···O/N)Interaction of the phenolic -OH group with an external acceptor.StrongDFT, MP2, QTAIM
π-π StackingAttractive interaction between the two aromatic rings of adjacent molecules. Primarily driven by dispersion forces.ModerateDFT-D3, SAPT, CCSD(T)
Hydrogen Bonding (O-H···S)Interaction where the thiol sulfur of one molecule acts as a weak H-bond acceptor for the phenol of another.WeakDFT, MP2, QTAIM
Dipole-Dipole InteractionsElectrostatic interaction between the permanent dipoles created by the -OH and -SMe substituents.Weak to ModerateDFT, Electrostatic Potential Mapping

Modeling of Solvent Effects on Molecular Properties and Reactivity

The chemical behavior of this compound can be significantly modulated by its environment, particularly the solvent. Computational models are crucial for predicting how solvent polarity and specific solvent interactions alter its molecular properties and reactivity.

Solvent effects are typically modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. nih.govresearchgate.net Explicit models involve simulating the individual solvent molecules surrounding the solute, which is more computationally intensive but can capture specific interactions like hydrogen bonding.

Molecular Properties: Properties such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) are sensitive to the solvent environment. In polar solvents, the dipole moment of this compound is expected to increase compared to the gas phase or non-polar solvents. researchgate.net This change can, in turn, affect the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and spectroscopic properties. researchgate.net

Reactivity: Solvents can profoundly impact chemical reactivity. For phenols, hydrogen-bond-accepting solvents can form strong complexes with the hydroxyl group, which can impede reactions that involve hydrogen atom transfer (HAT) from this group. researchgate.net For instance, the O-H bond dissociation enthalpy (BDE), a critical parameter for antioxidant activity, is known to be affected by the solvent. Computational studies on substituted phenols have shown that solvent polarity can regulate reaction mechanisms and potential energy barriers. nih.govmdpi.com

Table 2: Predicted Solvent Effects on Properties of this compound

PropertyEffect of Increasing Solvent PolarityRationaleRelevant Computational Method
Dipole Moment (µ)IncreaseStabilization of the molecule's ground-state charge distribution by the polar medium. researchgate.netDFT with SCRF (e.g., PCM, SMD)
HOMO-LUMO Energy GapDecreaseDifferential stabilization of the frontier orbitals; often leads to a red shift in UV-Vis absorption spectra. researchgate.netTD-DFT with SCRF
O-H Bond Dissociation Enthalpy (BDE)IncreaseSolvation stabilizes the parent phenol more than the resulting phenoxyl radical, making bond breaking more difficult. nih.govDFT with SCRF
Rate of H-Atom Transfer (HAT)DecreaseHydrogen bonding with the solvent can increase the activation barrier for H-atom abstraction. researchgate.netTransition State Theory with SCRF

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state structures and activation energies. For this compound, likely reaction pathways involve the reactive phenolic hydroxyl group and electrophilic substitution on the aromatic rings.

Hydrogen Atom Transfer (HAT): Phenols are well-known radical scavengers, and their primary mechanism of action is often hydrogen atom transfer from the hydroxyl group to a radical species, such as a peroxyl radical (ROO•). nih.govnih.gov Computational studies can model this process in detail:

Reactant and Product Optimization: The geometries of the phenol, the radical, the resulting phenoxyl radical, and the hydroperoxide are optimized.

Transition State Search: A transition state (TS) structure for the hydrogen transfer is located on the potential energy surface. This is a first-order saddle point.

Frequency Calculation: Vibrational frequency calculations confirm the nature of the stationary points (minima for reactants/products, one imaginary frequency for the TS) and provide zero-point vibrational energies (ZPVE).

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants, providing insight into the reaction kinetics. nih.govresearchgate.net

Studies on related thiophene-substituted phenols have demonstrated that substituents significantly impact the O-H Bond Dissociation Enthalpy (BDE) and, consequently, the kinetics of HAT reactions. rsc.org The methylthiophenyl group in the meta position relative to the hydroxyl group is expected to have a modest electronic effect on the O-H BDE.

Other Reaction Pathways: Other potential reactions include electrophilic aromatic substitution, where the -OH and -SMe groups act as activating, ortho-para directing groups, influencing the regioselectivity of the reaction. Computational models can predict the most likely sites of attack by calculating properties like Fukui functions or mapping the electrostatic potential.

Table 3: Example of a Computationally Studied Reaction Pathway for this compound

Reaction PathwayDescriptionKey Computational ParametersTypical Computational Level
H-Atom Abstraction by •OOHReaction of the phenol with a hydroperoxyl radical, a key step in antioxidant activity.- Reactant/Product Geometries
  • Transition State (TS) Geometry
  • Activation Energy (Ea)
  • Reaction Enthalpy (ΔH)
  • DFT (e.g., B3LYP, M06-2X) with a Pople or Dunning-type basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net
    Electrophilic NitrationSubstitution of a hydrogen atom on one of the aromatic rings by a nitro (-NO₂) group.- Intermediate (Wheland) Structures
  • Activation Barriers for each position
  • Reaction Energies
  • DFT with a suitable basis set, often including solvent effects (SCRF).
    O-H Bond PhotodissociationCleavage of the O-H bond following electronic excitation by UV light.- Excited State Potential Energy Surfaces
  • Conical Intersections (CIs)
  • Transition Dipole Moments
  • CASSCF, CASPT2, TD-DFT. researchgate.net

    Applications in Advanced Chemical Systems and Materials Science

    Role as Ligands in Coordination Chemistry

    There is no specific information available in the scientific literature regarding the design and synthesis of metal complexes explicitly using 2-(3-Methylthiophenyl)phenol as a ligand. While the synthesis of metal complexes with various thiophenol-based ligands is a documented area of research, studies detailing the reaction of this compound with metal precursors to form discrete coordination compounds have not been found.

    Similarly, no experimental or theoretical studies were identified that analyze the chelation behavior and coordination modes of this compound. The potential of the phenolic oxygen and the sulfur atom of the methylthiophenyl group to act as a bidentate chelating ligand for metal ions can be hypothesized, but without empirical data, its specific coordination preferences, the stability of the resulting chelates, and the geometry of any potential metal complexes remain uncharacterized.

    Integration into Functional Materials

    There is no available research describing the integration of this compound into functional materials. The potential for this compound to be used as a monomer in polymerization, as a component in the synthesis of metal-organic frameworks (MOFs), or as an additive to impart specific properties to materials has not been explored in the reviewed scientific literature.

    Polymeric Materials (e.g., Derivatives of Poly(3-methylthiophene) in Conductive Polymers)

    Polythiophenes are a significant class of conductive polymers, valued for their environmental and thermal stability. cmu.edunih.gov The properties of these polymers, such as solubility, conductivity, and processability, can be finely tuned by introducing substituents at the 3-position of the thiophene (B33073) ring. nih.govwikipedia.org Incorporating a functional group like the 2-hydroxyphenyl moiety from this compound into a poly(3-substituted thiophene) backbone can impart new functionalities.

    The polymerization of 3-substituted thiophenes, such as 3-alkylthiophenes, is a well-established method for producing soluble and processable conductive polymers. cmu.eduwikipedia.org A polymer derived from a monomer analogous to this compound would be a derivative of poly(3-methylthiophene), where the methyl group is replaced by the functional side chain. The presence of the phenol (B47542) group could influence the polymer's properties in several ways:

    Interchain Interactions: The hydroxyl group can form hydrogen bonds, potentially leading to more ordered polymer packing and influencing charge transport properties.

    Solubility: The polarity of the phenol group can alter the polymer's solubility in different organic solvents, which is a critical factor for device fabrication from solution. cmu.edu

    Post-Polymerization Modification: The reactive phenol group offers a site for further chemical modifications, allowing for the grafting of other functional molecules or cross-linking of the polymer chains.

    The arrangement of the monomer units within the polymer chain, known as regioregularity, is crucial for achieving high electrical conductivity. wikipedia.org Polymers with a high percentage of head-to-tail (HT) couplings exhibit more planar backbones, which facilitates electron delocalization and enhances charge carrier mobility. wikipedia.org Synthetic methods like the Grignard metathesis (GRIM) and Rieke zinc methods are employed to produce highly regioregular poly(3-substituted thiophene)s. wikipedia.orgpolymer.cn A polymer based on this compound would be expected to achieve higher conductivity if synthesized with high regioregularity.

    Table 1. Properties of a Hypothetical Poly(this compound) Compared to Related Polythiophenes.
    PolymerKey Structural FeaturePotential Influence on PropertiesTypical Conductivity Range (Doped)
    Polythiophene (unsubstituted)No side chainsInsoluble and difficult to process10 - 1000 S/cm
    Poly(3-methylthiophene)Methyl side chainImproved processability over unsubstituted PT50 - 200 S/cm wikipedia.org
    Poly(3-hexylthiophene) (P3HT)Hexyl side chainGood solubility in organic solvents, enables solution processing1 - 1000 S/cm
    Poly(this compound)Methylthiophenyl-phenol side chainPotential for H-bonding, altered solubility, site for further functionalizationDependent on regioregularity and doping

    Potential in Organic Electronics and Semiconductor Research

    The fusion of thiophene and phenyl rings within a single molecule is a common strategy in the design of organic semiconductors. nih.gov These materials are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The this compound structure contains the essential π-conjugated framework of a thiophene-phenyl system, making it a relevant model for small-molecule organic semiconductors.

    Thiophene-based materials typically function as p-type semiconductors, meaning they transport positive charge carriers (holes). nih.gov The performance of these materials, particularly their charge carrier mobility, is highly dependent on their molecular structure and their packing in the solid state. researchgate.net The introduction of methylthio (-SMe) groups has been shown to be an effective strategy for controlling the crystal structure of organic semiconductors. researchgate.net Specifically, methylthiolation can induce a shift from a standard herringbone packing to a more favorable pitched π-stacking structure, which enhances intermolecular orbital overlap and facilitates charge transport. researchgate.net

    Derivatives of this compound could be synthesized to explore these effects. The inherent asymmetry of the molecule, combined with the directing effects of the hydroxyl and methylthio groups, could lead to unique solid-state packing arrangements. In research, new phenylthienyl derivatives are continuously synthesized and characterized for their potential in organic thin-film transistors (OTFTs). nih.gov These studies often reveal p-channel characteristics with varying carrier mobilities and on/off current ratios, demonstrating the sensitivity of electronic properties to subtle changes in molecular structure. nih.gov The development of solution-processable small-molecule semiconductors is a key goal, as it allows for low-cost manufacturing techniques like printing. researchgate.net

    Table 2. Potential Roles of Structural Moieties in Thiophene-Phenol Based Organic Semiconductors.
    Structural MoietyFunction in Organic SemiconductorsRelevant Research Finding
    Thiophene RingCore π-conjugated unit, contributes to charge transport (p-type).Thiophene derivatives are among the most studied π-conjugated systems for electronic devices. uh.edu
    Phenyl RingExtends π-conjugation, influences molecular packing and electronic properties.Thiophene/phenylene co-oligomers are used in light-emitting devices and field-effect transistors. researchgate.net
    Hydroxyl (-OH) GroupCan direct molecular packing via hydrogen bonding, affects energy levels.Phenolic compounds are investigated for their electronic properties and can be synthesized from renewable sources. nih.govrsc.org
    Methylthio (-SMe) GroupCan control crystal structure, shifting it to favor π-stacking and higher mobility.Methylthiolation is a key strategy for developing high-performance molecular semiconductors. researchgate.net

    Supramolecular Chemistry and Self-Assembly

    Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to spontaneously organize into well-defined, stable structures is known as self-assembly. This principle is fundamental to creating functional nanostructured materials from molecular components. thieme-connect.com

    Design of Self-Assembling Systems Based on Non-Covalent Interactions

    The structure of this compound is well-suited for designing self-assembling systems due to its capacity for multiple non-covalent interactions. The interplay between these weak forces dictates the final supramolecular architecture. bohrium.comrsc.org

    Key non-covalent interactions for a this compound-based system include:

    Hydrogen Bonding: The most significant directional interaction would be the hydrogen bond formed by the phenolic hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, rosettes, or more complex networks. This is analogous to the O-H···O interactions that produce symmetric isomers in phenol trimers. uva.es

    π-π Stacking: The planar, aromatic thiophene and phenyl rings can stack on top of each other. This interaction is crucial for charge transport in organic electronic materials and is a major driving force for the assembly of many conjugated molecules.

    Dispersive Forces (van der Waals): These non-specific attractive forces are ubiquitous and play a collective role in stabilizing the self-assembled structure, particularly in the absence of strong, directional interactions.

    The self-organization of thiophene derivatives on surfaces is highly dependent on the balance between molecule-molecule and molecule-substrate interactions. uh.edu By modifying the molecular structure—for instance, by changing substituent groups—it is possible to control the resulting nanostructure, leading to the formation of nanowires, 2-D crystals, or globular aggregates. uh.edu The design of such systems leverages a deep understanding of how molecular shape, size, and the presence of specific functional groups guide the assembly process through a symphony of non-covalent forces. bohrium.comrsc.org

    Advanced Analytical Methodologies for Detection and Quantification

    Chromatographic Techniques for Trace Analysis

    Chromatography is a cornerstone for the separation, identification, and quantification of organic compounds from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for the analysis of "2-(3-Methylthiophenyl)phenol".

    HPLC is a highly versatile technique for analyzing phenolic compounds. nih.govnih.gov The separation is typically achieved using a reverse-phase column, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov For "this compound," a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., with formic or acetic acid) would likely provide effective separation from other matrix components. nih.govmdpi.com

    Advanced detection modes are essential for achieving the low detection limits required for trace analysis:

    UV-Visible (UV-Vis) Detection: Phenolic compounds, including "this compound," possess aromatic rings that absorb light in the UV region. researchgate.netnih.gov Quantification is based on the principle that the absorbance is directly proportional to the concentration of the analyte. ijsr.net A Diode Array Detector (DAD) can record the entire UV spectrum of the eluting peak, aiding in peak identification and purity assessment. nih.gov For phenolic compounds, detection is often performed at wavelengths around 270-280 nm. mdpi.comnih.gov

    Fluorescence Detection: While phenol (B47542) itself has native fluorescence, the sensitivity can often be enhanced through derivatization. aatbio.com However, for compounds that are naturally fluorescent, this method offers excellent sensitivity and selectivity. The applicability of fluorescence detection to "this compound" would depend on its specific photophysical properties.

    Electrochemical Detection (ED): This mode is particularly sensitive for electroactive compounds like phenols. alsenvironmental.co.uk The analyte is detected by measuring the current generated from its oxidation or reduction at an electrode surface, offering very low detection limits. alsenvironmental.co.uk

    The selection of the detection mode depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. epa.gov

    Table 1: Representative HPLC Conditions for Analysis of Phenolic Compounds

    Parameter Typical Setting Rationale/Comment
    Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good separation for moderately polar to nonpolar compounds like substituted phenols. nih.gov
    Mobile Phase Gradient of Acetonitrile/Methanol and acidified water Allows for the elution of a wide range of compounds with varying polarities. ub.edu
    Flow Rate 0.8 - 1.0 mL/min Standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. mdpi.com
    Detection UV-Vis at ~275 nm or Electrochemical Detector Phenolic rings show strong UV absorbance around this wavelength. mdpi.comepa.gov ED offers higher sensitivity. alsenvironmental.co.uk

    | Injection Volume | 5 - 20 µL | Standard injection volume for achieving good peak shape and sensitivity. mdpi.com |

    GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While thiols and phenols can be analyzed directly, derivatization is often employed to improve thermal stability, chromatographic peak shape, and detector sensitivity. settek.comnih.gov

    Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is widely used for the analysis of underivatized phenols. epa.gov It provides a robust and linear response over a wide concentration range. The sensitivity of GC-FID is generally sufficient for many applications, though it may be limited for ultra-trace analysis. thermofisher.com

    Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. To utilize this detector for "this compound," derivatization is necessary. A common approach for phenols is to convert the hydroxyl group into a pentafluorobenzyl (PFB) ether using pentafluorobenzyl bromide (PFBBr). settek.comnih.gov This derivatization makes the analyte highly responsive to the ECD, enabling detection at very low concentrations. epa.gov

    The choice between FID and ECD depends on the required detection limits. For trace-level quantification in complex environmental samples, the derivatization followed by GC-ECD is often the preferred method. settek.com It is important to note that the high temperatures in the GC injection port can sometimes lead to the oxidation of thiols. tandfonline.com

    Table 2: GC Parameters for Analysis of Phenolic and Thiol Compounds

    Parameter Typical Setting Rationale/Comment
    Column Fused-silica capillary column (e.g., DB-5, HP-5MS) Provides high resolution and inertness required for analyzing reactive compounds. tandfonline.comgoogle.com
    Injection Mode Splitless Used for trace analysis to ensure the entire sample volume is transferred to the column. google.com
    Carrier Gas Helium or Hydrogen Inert gases that carry the sample through the column.
    Oven Program Temperature gradient (e.g., 50°C to 300°C) Separates compounds based on their boiling points and interaction with the stationary phase. google.com

    | Detector | FID for general analysis; ECD after PFBBr derivatization for trace analysis. | FID is a robust, universal detector. thermofisher.com ECD provides high sensitivity for derivatized phenols. epa.gov |

    Electrochemical Sensing Methods

    Electrochemical sensors offer a rapid, cost-effective, and portable alternative to chromatographic methods for the detection of specific analytes. The phenolic hydroxyl group in "this compound" is electroactive, meaning it can be oxidized at an electrode surface, which forms the basis for its electrochemical detection.

    Standard electrodes often suffer from low sensitivity and fouling due to the polymerization of oxidation products on the electrode surface. To overcome these limitations, chemically modified electrodes are developed to enhance selectivity and sensitivity. mdpi.com

    The modification involves coating the electrode surface (e.g., glassy carbon, gold) with materials that have high surface area and catalytic activity. mdpi.comnih.gov For phenol and thiol detection, various modifiers have been explored:

    Carbon-based Nanomaterials: Graphene and carbon nanotubes provide a large surface area and promote faster electron transfer, enhancing the electrochemical signal. ias.ac.inmdpi.com

    Metal and Metal Oxide Nanoparticles: Nanoparticles of metals like gold, platinum, or metal oxides (e.g., NiFe₂O₄, Cu₂O) can catalyze the oxidation of phenolic compounds, lowering the potential required for oxidation and increasing the signal current. mdpi.com

    Conducting Polymers: Polymers like polypyrrole can be used to entrap catalysts or enzymes, creating a selective layer for analyte detection. nih.gov

    A sensor for "this compound" could be developed by modifying an electrode with a nanocomposite material that selectively catalyzes its oxidation. The current generated would be proportional to the concentration of the compound, allowing for quantification with high sensitivity, often reaching micromolar (µM) or even nanomolar (nM) detection limits. mdpi.comias.ac.in

    Table 3: Examples of Modified Electrodes for Phenolic Compound Detection

    Electrode Modifier Target Analyte(s) Detection Limit Reference
    Graphene Oxide/Tyrosinase Phenol Derivatives 3 x 10⁻⁸ M nih.gov
    NiFe₂O₄/mNPC@rGO Chlorogenic Acid 0.02 nM mdpi.com
    Pyrroloquinoline Quinone/Polypyrrole Thiols (e.g., Cysteine) 63.7 nM nih.gov

    Spectroscopic Quantification Methods (e.g., Advanced UV-Vis, Fluorescence Techniques)

    Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte. UV-Visible and fluorescence spectroscopy are commonly used for the direct quantification of phenolic compounds in samples with relatively simple matrices.

    UV-Visible (UV-Vis) Spectroscopy: This technique is straightforward and widely accessible. Phenols exhibit a characteristic absorbance peak in the UV range (around 270 nm) due to π→π* transitions in the aromatic ring. aatbio.comnist.gov According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net While simple, this method can suffer from a lack of selectivity, as many other organic compounds also absorb in the UV region. nih.gov Therefore, it is most effective for quantifying known analytes in non-complex samples or as a detection method following chromatographic separation.

    Fluorescence Spectroscopy: This method measures the emission of light from a compound after it has absorbed light. It is generally more sensitive and selective than UV-Vis absorption spectroscopy. Phenol and its derivatives are known to be fluorescent, typically exciting in the UV region and emitting at a longer wavelength. aatbio.com The fluorescence intensity is proportional to the concentration of the analyte at low concentrations. The presence of the methylthio group on the phenyl ring of "this compound" would influence its specific excitation and emission wavelengths.

    These spectroscopic methods are valuable for rapid screening and quantification when high selectivity is not required or after a suitable sample cleanup procedure has been performed. researchgate.netijsr.net

    Table 4: Spectroscopic Properties of Phenol for Quantification

    Technique Parameter Typical Value for Phenol Comment
    UV-Vis Spectroscopy Absorption Maximum (λmax) ~273 nm (in methanol) Characteristic of the phenolic chromophore. aatbio.comnist.gov
    Fluorescence Spectroscopy Excitation Maximum (λex) ~273 nm Wavelength used to excite the molecule. aatbio.com

    | Fluorescence Spectroscopy | Emission Maximum (λem) | ~300 nm | Wavelength of emitted light after excitation. aatbio.com |


    Environmental Transformation Pathways Chemical Perspective

    Hydrolytic Degradation Mechanisms and Kinetics

    No specific studies detailing the hydrolytic degradation mechanisms or kinetics for 2-(3-Methylthiophenyl)phenol were identified. In general, phenolic compounds can undergo hydrolysis, particularly if substituted with hydrolyzable groups. However, the ether and thioether linkages in this compound are generally stable to hydrolysis under typical environmental pH and temperature conditions. Without experimental data, any discussion of half-life or degradation products would be speculative.

    Photodegradation Pathways and Products

    Detailed information on the photodegradation pathways and specific products for this compound is not available. Generally, phenols can undergo photodegradation in the presence of sunlight. This process can involve the formation of phenoxyl radicals and subsequent reactions with oxygen to form various oxidation products, including quinones and ring-cleavage products researchgate.netresearchgate.net. The presence of a methylthio group may influence the reaction pathways, but without specific studies, the exact products and degradation rates remain unknown.

    Microbial Transformation Mechanisms (Focus on Chemical Reaction Steps and Metabolites)

    There is no specific information available on the microbial transformation of this compound. Microorganisms are known to degrade a wide variety of phenolic compounds. The typical aerobic degradation pathway for phenols involves initial hydroxylation to form a catechol, followed by ring cleavage. For sulfur-containing aromatic compounds, such as thiophen-2-carboxylate, microbial metabolism can lead to the conversion of the sulfur atom to sulfate nih.gov. However, the specific enzymes, metabolic pathways, and resulting metabolites for this compound have not been documented.

    Chemical Fate and Transport in Various Environmental Compartments

    Specific data on the chemical fate and transport of this compound in different environmental compartments (air, water, soil, sediment) is not available. The environmental mobility and partitioning of a chemical are governed by its physical-chemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While these properties can be estimated, experimental data for this compound are not present in the searched literature. Generally, phenols can be mobile in water, and their transport is influenced by soil and sediment sorption, which is dependent on factors like organic carbon content and pH tpsgc-pwgsc.gc.ca. The persistence of phenolic compounds in the environment is a balance between degradation processes and their physical-chemical properties cdc.gov.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthesis methods for 2-(3-Methylthiophenyl)phenol in laboratory settings?

    • Methodology : The synthesis typically involves multi-step condensation reactions. For example, thiophene derivatives can react with phenolic precursors under controlled conditions. Key steps include:

    • Reagent selection : Use of 3-methylthiophene and phenol derivatives as starting materials.
    • Reaction optimization : Temperature (80–120°C) and reaction duration (6–24 hours) are critical for yield and purity .
    • Purification : Column chromatography or recrystallization to isolate the product.
    • Characterization : NMR and mass spectrometry (MS) confirm structural integrity .

    Q. What safety precautions are essential when handling this compound?

    • Methodology :

    • Protective gear : Wear gloves, lab coats, and goggles to avoid skin/eye contact.
    • Ventilation : Use fume hoods due to potential volatile byproducts.
    • Waste disposal : Segregate chemical waste and consult professional disposal services to prevent environmental contamination .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodology :

    • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., methylthiophenyl vs. phenol protons) .
    • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
    • FT-IR : Detects S–C and O–H stretching vibrations (~650 cm⁻¹ and ~3200 cm⁻¹, respectively) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

    • Methodology :

    • X-ray crystallography : Resolve structural ambiguities using single-crystal diffraction. SHELX software (e.g., SHELXL/SHELXS) refines atomic coordinates and thermal parameters .
    • Computational validation : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
    • Cross-validation : Combine multiple techniques (e.g., 2D NMR, X-ray) to confirm stereochemistry .

    Q. What experimental approaches study the coordination chemistry of this compound with metal ions?

    • Methodology :

    • Ligand design : The phenol and thiophenyl groups act as chelating sites for metals (e.g., Cu²⁺, Fe³⁺).
    • Spectroscopic titration : Monitor UV-Vis or fluorescence changes during metal binding .
    • X-ray absorption spectroscopy (XAS) : Analyze metal-ligand bond distances and oxidation states .

    Q. How can computational modeling predict the reactivity of this compound in novel reactions?

    • Methodology :

    • Reactivity simulations : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
    • Transition state analysis : Identify energy barriers for proposed reaction pathways (e.g., sulfonation, halogenation).
    • Solvent effects : Incorporate implicit/explicit solvent models (e.g., PCM) to refine reaction kinetics .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.